molecular formula C16H12 B165152 1-Phenylnaphthalene CAS No. 605-02-7

1-Phenylnaphthalene

Cat. No. B165152
Key on ui cas rn: 605-02-7
M. Wt: 204.27 g/mol
InChI Key: IYDMICQAKLQHLA-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

Bromobenzene (82 mg, 0.52 mmol) reacted with 1-naphtylboronic acid (110 mg, 0.64 mmol) using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (90 mg, 1.55 mmol) in THF (2 ml) at room temperature to give the title compound (106 mg, 99%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 7.99-7.91 (m, 3H), 7.60-7.47 (m, 9H). 13C{1H}-NMR (100 MHz, CDCl3): δ 140.71, 140.21, 133.75, 131.57, 130.05, 128.23, 127.60, 127.21, 126.90, 125.99, 125.74, 125.36. GC/MS(EI): m/z 204 (M+). Anal. Calcd for C16H12: C, 94.08; H, 5.92. Found: C, 93.96; H, 6.11.
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
90 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8]1(B(O)O)[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=1.[F-].[K+]>C1COCC1>[C:2]1([C:16]2[C:17]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:13]=[CH:14][CH:15]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
82 mg
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
110 mg
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)B(O)O
Step Two
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
90 mg
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 106 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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